Methyl 6-aminobiphenyl-3-carboxylate
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Overview
Description
Methyl 6-aminobiphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 6th position and a carboxylate ester group at the 3rd position on the biphenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminobiphenyl-3-carboxylate typically involves the following steps:
Bromination: The starting material, methyl biphenyl-3-carboxylate, is brominated at the 6th position using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 6th position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminobiphenyl-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
Methyl 6-aminobiphenyl-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 6-aminobiphenyl-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobiphenyl-3-carboxylate
- Methyl 6-nitrobiphenyl-3-carboxylate
- Methyl 6-hydroxybiphenyl-3-carboxylate
Uniqueness
Methyl 6-aminobiphenyl-3-carboxylate is unique due to the specific positioning of the amino and carboxylate ester groups on the biphenyl ring system. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 4-amino-3-phenylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |
InChI Key |
VBCMACYKPIJMMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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